BF-CATH
Description
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
KRFKKFFKKLKKSVKKRAKKFFKKPRVIGVSIPF |
Origin of Product |
United States |
Molecular Structure and Conformation of Cathelicidin Bf
Primary Amino Acid Sequence Analysis of Native Cathelicidin-BF
The mature cathelicidin-BF peptide is composed of 30 amino acid residues. plos.orgplos.orgresearchgate.netmdpi.com Automated Edman degradation and cDNA sequencing have determined its amino acid sequence to be KFFRKLKKSVKKRAKEFFKKPRVIGVSIPF. plos.orgplos.orgresearchgate.netmdpi.com Analysis of this sequence reveals that BF-CATH is a lysine-rich and phenylalanine-rich peptide. plos.orgplos.org It contains 12 basic residues (9 Lys and 2 Arg) and 5 phenylalanine residues, with only one acidic amino acid residue (Glu). plos.orgplos.orgresearchgate.net This composition contributes to its cationic nature. researchgate.net
Here is a table summarizing the amino acid composition:
| Amino Acid Type | Count |
| Lysine (B10760008) (K) | 9 |
| Arginine (R) | 2 |
| Phenylalanine (F) | 5 |
| Glutamic Acid (E) | 1 |
| Other Residues | 13 |
| Total | 30 |
The theoretical relative molecular mass of this compound is approximately 3637.54 Da, and its isoelectric point (pI) is around 11.79. mdpi.com
Secondary Structure Elucidation in Diverse Chemical Environments
The secondary structure of cathelicidin-BF is highly dependent on its surrounding chemical environment, a characteristic common among many antimicrobial peptides. nih.gov Techniques such as Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy have been instrumental in elucidating these structural changes. plos.orgulisboa.ptnih.govfrontiersin.orgharvard.edunih.gov
Random-Coil Conformation in Aqueous Solutions
In aqueous solutions, such as water or phosphate (B84403) buffer saline (PBS), the CD spectrum of cathelicidin-BF typically shows a strong negative band around 200 nm. plos.orgharvard.edufrontiersin.org This spectral signature is indicative of a disordered or random-coil conformation. plos.orgnih.govharvard.edufrontiersin.org This suggests that in a hydrophilic environment, the peptide does not adopt a stable, defined secondary structure. nih.govfrontiersin.org
Alpha-Helical Induction in Hydrophobic and Membrane-Mimetic Systems
Upon interaction with hydrophobic or membrane-mimetic environments, cathelicidin-BF undergoes a significant conformational change, transitioning from a random coil to an alpha-helical structure. plos.orgfrontiersin.orgmdpi.comnih.govharvard.edufrontiersin.org This is observed in CD spectra by the appearance of characteristic double minima at approximately 208 nm and 222 nm. plos.orgharvard.edufrontiersin.org
Studies using helicogenic solvents like trifluoroethanol (TFE) have shown that increasing concentrations of TFE lead to a gradual intensification of the signals at 208 and 222 nm, indicating increased helicity. plos.orgharvard.edu Similarly, in the presence of sodium dodecyl sulfate (B86663) (SDS) micelles, which mimic the anionic environment of bacterial membranes, the CD spectra display a typical alpha-helix pattern, with the alpha-helical content increasing with rising SDS concentration. plos.org This amphipathic alpha-helical conformation is prevalent in many cathelicidins and is crucial for their interaction with biological membranes. ulisboa.ptnih.govfrontiersin.orgmdpi.comuniprot.org NMR experiments in TFE/water mixtures have further revealed that the alpha-helical segment in cathelicidin-BF is continuous from Phe2 to Phe18. ulisboa.pt
Influence of Amino Acid Residues on Helical Stability
The specific amino acid sequence of cathelicidin-BF influences its ability to form and maintain an alpha-helical structure. The presence of certain residues can either promote or disrupt helical formation. For instance, the presence of a proline residue at position 21 in cathelicidin-BF appears to interrupt the continuous alpha-helical segment, leading to a more flexible C-terminal tail. ulisboa.ptfrontiersin.org Proline residues are commonly known as helix-breakers due to their rigid ring structure, which restricts the backbone angles necessary for helical formation. ulisboa.pt
Studies on other cathelicidins and peptides have demonstrated that the type, quantity, combination, and position of amino acid residues, particularly aromatic residues like phenylalanine and tryptophan, can impact alpha-helical stability. rsc.org While phenylalanine at certain positions may have less impact, tryptophan residues can disrupt the alpha-helical structure. rsc.org The lysine and arginine residues in this compound contribute to its positive charge, which is essential for electrostatic interactions with the negatively charged components of bacterial membranes, facilitating membrane partitioning and subsequent helical induction. nih.govnih.govasm.orgrsc.org
Higher-Order Structural Insights and Conformational Flexibility
While the alpha-helix is a key secondary structure of this compound in membrane-mimetic environments, the peptide also exhibits conformational flexibility, particularly in its C-terminal region due to the presence of the proline residue at position 21. ulisboa.ptfrontiersin.orgresearchgate.net This structural profile, characterized as a helix-Pro-coil (alpha-helical segment followed by a proline-induced turn and a more disordered C-terminal coil), is believed to play a significant role in its biological activity. frontiersin.orgresearchgate.net
The conformational flexibility can be important for the peptide's interaction with and disruption of bacterial membranes. nih.govrsc.org While detailed higher-order structures (e.g., dimerization or oligomerization) of this compound in different environments are areas of ongoing research, the ability of the peptide to adopt different conformations depending on its environment is a crucial aspect of its mechanism of action. nih.gov Studies using techniques like NMR spectroscopy and molecular dynamics simulations are employed to gain deeper insights into the peptide's structure, membrane penetration depth, and orientation in various membrane models. nih.gov
Synthetic and Biotechnological Production Methodologies for Cathelicidin Bf and Its Analogues
Traditional Chemical Synthesis Approaches for Peptide Production
Chemical synthesis offers the advantage of producing high-purity peptides and allows for the incorporation of modified or unnatural amino acids, which can enhance stability against proteolytic degradation mdpi.com. However, it can involve the use of toxic chemicals and may be less efficient for synthesizing longer peptides mdpi.com.
Solid-Phase Peptide Synthesis (SPPS) for Cathelicidin-BF and Derivatives
Solid-Phase Peptide Synthesis (SPPS) is a standard chemical method used for the synthesis of peptides, including Cathelicidin-BF and its derivatives. This method involves the stepwise addition of amino acids to a peptide chain that is anchored to an insoluble solid support. The 9-fluorenylmethoxycarbonyl (Fmoc) approach is a common strategy employed in SPPS for synthesizing peptides like Cathelicidin-BF zju.edu.cn. For instance, Cathelicidin-BF (KFFRKLKKSVKKRAKEFFKKPRVIGVSIPF) with a molecular weight of 3637.50 Da has been synthesized using standard solid-phase procedures with the Fmoc approach zju.edu.cnplos.org. This method allows for the synthesis of peptides with high purity, often exceeding 95%, which is verified using techniques like High-Performance Liquid Chromatography (HPLC) and mass spectrometry zju.edu.cnresearchgate.net. SPPS also facilitates the creation of modified peptides, such as Cbf-K16, a mutant of BF-30 with a Glu16 to Lys16 substitution that increases the positive charge spandidos-publications.com.
Optimization of Synthesis Yields and Purity
Optimizing synthesis yields and purity in SPPS involves careful control of reaction conditions, reagent quality, and purification steps. Factors such as coupling efficiency, deprotection completeness, and minimizing side reactions are critical. Following synthesis, purification is typically performed using chromatography techniques, such as reversed-phase HPLC, to obtain the desired peptide purity zju.edu.cnresearchgate.net. The purity of synthesized Cathelicidin-BF has been reported to be higher than 98% after analysis by HPLC and mass spectrometry researchgate.netnih.gov. While chemical synthesis can yield high purity, the cost can be significant, ranging from $50 to $400 per gram of amino acid for solid-phase synthesis frontiersin.org.
Recombinant Expression Systems for Cathelicidin-BF
Recombinant expression systems offer a potentially more cost-effective approach for large-scale production of antimicrobial peptides compared to chemical synthesis, especially for longer or more complex peptides frontiersin.orgsci-hub.se. However, expressing AMPs in host cells can be challenging due to their inherent toxicity and susceptibility to proteases mdpi.comsci-hub.semdpi.com.
Bacterial Expression Platforms (e.g., Bacillus subtilis, Escherichia coli)
Bacterial expression systems, particularly Escherichia coli and Bacillus subtilis, are widely used for recombinant protein production due to their rapid growth and ease of genetic manipulation sci-hub.semdpi.comgriffith.edu.au.
Escherichia coli: E. coli is a common host for expressing antimicrobial peptides, often using fusion proteins to mitigate toxicity and improve expression levels sci-hub.semdpi.comresearchgate.net. However, E. coli is a pathogenic bacterium that produces endotoxins (LPS) and can form inclusion bodies, complicating purification researchgate.netnih.gov. A modified cathelicidin-BF peptide (Cath-A) has been successfully cloned and expressed in E. coli BL21 using a thioredoxin (Trx) fusion tag mdpi.com. The recombinant peptide was purified using Ni2+ affinity chromatography, and the Trx tag was removed by enterokinase cleavage, resulting in a final concentration of 17.6 mg/L of active peptide from bacterial culture mdpi.com.
Bacillus subtilis: Bacillus subtilis is an attractive alternative to E. coli because it is non-pathogenic, lacks LPS in its outer membrane, and has a natural capacity for secreting proteins directly into the culture medium, simplifying downstream processing and preventing inclusion body formation griffith.edu.auresearchgate.netnih.govcreative-biogene.com. B. subtilis has been successfully used for the recombinant expression of Cathelicidin-BF griffith.edu.auresearchgate.netnih.govcreative-biogene.comelsevier.es. However, B. subtilis secretes proteases that can degrade antimicrobial peptides, and the expression efficiency can sometimes be low creative-biogene.com.
Strategies for Enhanced Yields and Secretion (e.g., SUMO technology, Intein-based technology)
To overcome challenges like toxicity and degradation and to enhance yields and secretion of recombinant Cathelicidin-BF, various strategies involving fusion tags and expression systems have been developed.
SUMO Technology: Small ubiquitin-related modifier (SUMO) fusion technology has been employed to improve the expression and purification of antimicrobial peptides, including Cathelicidin-BF sci-hub.segriffith.edu.auresearchgate.netnih.gov. Expressing Cathelicidin-BF in B. subtilis using SUMO technology resulted in approximately 22 mg/L of the recombinant fusion protein (his-SUMO-CBF) in the culture supernatant researchgate.netnih.gov. After cleavage with SUMO protease and further purification, approximately 3 mg/L of endotoxin-free Cathelicidin-BF peptide was obtained researchgate.netnih.gov. SUMO tags can enhance expression, folding, and stability and can be specifically removed by SUMO protease, leaving the native N-terminus of the target peptide sci-hub.segriffith.edu.auresearchgate.netnih.gov.
Intein-based Technology: Intein-based systems allow for the expression of a target protein fused to an intein sequence, which can undergo self-cleavage to release the mature protein mdpi.comelsevier.esdntb.gov.ua. This technology has also been explored for the expression and one-step purification of Cathelicidin-BF in Bacillus subtilis mdpi.comelsevier.es.
Other fusion partners like Thioredoxin (Trx) have also been used in E. coli systems to express Cathelicidin-BF derivatives, aiding in solubility and purification sci-hub.semdpi.com.
Comparative Analysis of Expression Systems
Different expression systems have been explored for producing Cathelicidin-BF and other antimicrobial peptides, each with its own set of advantages and disadvantages.
| Expression System | Advantages | Disadvantages | Reported Yields for AMPs (Examples) | Notes |
| Escherichia coli | Rapid growth, cost-effective, various commercial vectors available. sci-hub.semdpi.com | Produces endotoxins, can form inclusion bodies, toxicity to host cells. mdpi.comresearchgate.netnih.gov | Cath-A: 17.6 mg/L mdpi.com | Often requires fusion tags to mitigate toxicity and improve solubility. sci-hub.semdpi.com |
| Bacillus subtilis | Non-pathogenic, lacks LPS, high secretory capacity, simplifies purification. griffith.edu.auresearchgate.netnih.govcreative-biogene.com | Secretes proteases, can have lower expression efficiency, plasmid instability. creative-biogene.com | Cathelicidin-BF: ~0.5-3 mg/L creative-biogene.com, ~3 mg/L (with SUMO) researchgate.netnih.gov | Suitable for producing endotoxin-free peptides. researchgate.netnih.gov |
| Pichia pastoris | Eukaryotic system, can perform post-translational modifications, high expression levels possible. mdpi.comfrontiersin.orgresearchgate.net | Can inhibit cell growth due to peptide toxicity, extraction can be inefficient. mdpi.com | Cathelicidin-BF: 0.5 g/L (under optimized conditions) frontiersin.org | Offers advantages for complex peptides and can secrete into the medium. mdpi.comfrontiersin.org |
While E. coli is a common choice due to its established protocols, the production of endotoxin-free Cathelicidin-BF in B. subtilis using technologies like SUMO fusion presents a safer and potentially more efficient alternative for therapeutic applications researchgate.netnih.gov. Pichia pastoris has also shown promise with high expression levels achieved under optimized conditions frontiersin.org. The choice of expression system and strategy depends on factors such as the specific peptide sequence, desired yield, purity requirements, and intended application.
Purification Techniques for Recombinant and Synthetic Cathelicidin-BF
The purification of Cathelicidin-BF (BF-CATH), whether produced recombinantly or synthetically, requires specific techniques to isolate the peptide from expression systems or synthesis byproducts and achieve sufficient purity for downstream applications.
Purification of Recombinant Cathelicidin-BF
Recombinant production of Cathelicidin-BF has been explored in various host systems, including Pichia pastoris and Bacillus subtilis. The purification strategy often depends on the expression system and whether the peptide is produced as a fusion protein.
In studies utilizing Pichia pastoris for the expression of Cathelicidin-BF, affinity chromatography has been employed for purification after the fusion peptide is secreted into the culture medium. frontiersin.org Following purification, sample treatment involving acetic acid acidification may be necessary to cleave complex protein series. frontiersin.org The acidified compound can then be identified using techniques such as Tricine-PAGE gel electrophoresis. frontiersin.org
Another approach for recombinant production involves the Bacillus subtilis expression system, often coupled with SUMO (Small Ubiquitin-related Modifier) technology. researchgate.netnih.gov This method allows for the production of endotoxin-free antimicrobial peptides. researchgate.netnih.gov Following expression, the recombinant fusion protein (His-SUMO-Cathelicidin-BF) can be purified using affinity chromatography, specifically immobilized metal-affinity chromatography, which is commonly used to bind His-tagged fusion proteins. researchgate.netnih.gov After purification of the fusion protein, a highly active SUMO protease is used to cleave the SUMO tag, releasing the mature Cathelicidin-BF. researchgate.netnih.gov The cleaved recombinant Cathelicidin-BF can be further purified by techniques such as cation exchange chromatography. researchgate.netnih.gov This method has yielded approximately 3 mg/l of endotoxin-free Cathelicidin-BF. researchgate.netnih.gov
Expression in Escherichia coli has also been used for recombinant cathelicidin (B612621) derivatives, such as Cath-A, a modified Cathelicidin-BF peptide. mdpi.comnih.gov In this case, the peptide was expressed with a thioredoxin (Trx) sequence as a fusion partner to potentially reduce toxicity to the host cell and facilitate soluble expression. mdpi.comnih.gov Purification of the recombinant peptide was achieved using Ni2+ affinity chromatography, followed by enzymatic cleavage of the Trx fusion protein with enterokinase to release the mature peptide. mdpi.comnih.gov This method resulted in a partially purified peptide concentration of 17.6 mg/L of bacterial culture. mdpi.comnih.gov
Interactive table: Purification Methods for Recombinant Cathelicidin-BF
| Expression System | Fusion Tag/Technology | Primary Purification Method(s) | Further Purification | Yield (if reported) | Reference |
| Pichia pastoris | Fusion peptide | Affinity chromatography | Acetic acid acidification, Tricine-PAGE | Not specified for purified peptide | frontiersin.org |
| Bacillus subtilis | His-SUMO | Affinity chromatography (Immobilized metal-affinity chromatography) | Cation exchange chromatography | ~3 mg/l (endotoxin-free) | researchgate.netnih.gov |
| Escherichia coli (for Cath-A) | Trx fusion | Ni2+ affinity chromatography | Enzymatic cleavage (enterokinase) | 17.6 mg/L (partially purified) | mdpi.comnih.gov |
Purification of Synthetic Cathelicidin-BF
Synthetic peptides, including cathelicidin derivatives, are typically synthesized using solid-phase peptide synthesis. Following synthesis, purification is crucial to obtain a high-purity product.
A common and effective technique for the purification of synthetic peptides is reversed-phase High-Performance Liquid Chromatography (RP-HPLC). rsc.orghealthbiotechpharm.org This method is used to check the yield and homogeneity of the synthesized peptides and for large-scale purification using semi-preparative columns. rsc.org Mass spectrometry is often employed to confirm the molecular weight and purity of the synthetic peptides. healthbiotechpharm.org
Purification of Cathelicidin-BF originally isolated from snake venom also involves chromatographic techniques. A reported procedure for isolating Cathelicidin-BF from Bungarus fasciatus crude venom included initial fractionation using gel filtration chromatography (Sephadex G-50). plos.orgharvard.edu Fractions exhibiting antimicrobial activity were collected and further purified. plos.orgharvard.edu Subsequent purification steps involved cation-exchange chromatography (CM-Sephadex C-25) and finally RP-HPLC. plos.orgharvard.edu
Interactive table: Purification Methods for Synthetic/Naturally Isolated Cathelicidin-BF
| Source/Method | Primary Purification Method(s) | Further Purification | Analysis of Purity/Identity | Reference |
| Synthetic Peptide Synthesis | Reversed-phase HPLC (Analytical and Semi-preparative) | Not specified as further step after RP-HPLC | RP-HPLC, Mass Spectrometry | rsc.orghealthbiotechpharm.org |
| Bungarus fasciatus venom (Natural Isolation) | Gel filtration chromatography (Sephadex G-50) | Cation-exchange chromatography (CM-Sephadex C-25), RP-HPLC | ESI mass spectrometry, Amino acid sequence analysis | plos.orgharvard.edu |
These purification techniques are essential for obtaining pure Cathelicidin-BF and its analogues for various research and potential therapeutic applications. The choice of method depends heavily on the production route (recombinant or synthetic) and the required purity level.
Structure Activity Relationship Sar Investigations of Cathelicidin Bf and Designed Derivatives
Rational Design Principles for Cathelicidin-BF Analogues
Rational design of Cath-BF analogues involves modifying specific structural features of the peptide to enhance desired biological activities, such as antimicrobial potency, while potentially reducing undesirable effects like cytotoxicity. Key design principles include altering peptide length and substituting specific amino acid residues.
Modification of Peptide Length (e.g., BF-15, BF-30)
The length of an antimicrobial peptide can significantly influence its activity. Cathelicidin-BF (BF-30) is the full-length mature peptide containing 30 amino acids plos.orgwikipedia.org. BF-15 is a shorter, 15-mer peptide derived from BF-30. Studies comparing BF-15 and BF-30 have shown that BF-15 retains a significant portion of the antimicrobial activity of BF-30 but exhibits significantly reduced hemolytic activity. This suggests that the shorter sequence of BF-15 may offer an improved therapeutic index by maintaining efficacy against bacteria while being less harmful to host cells. However, some studies indicate that while BF-15 shows promise, its activity against certain bacteria might be lower compared to the full-length BF-30.
Here is a table illustrating the comparison of BF-15 and BF-30 based on reported findings:
| Peptide | Length (amino acids) | Antimicrobial Activity | Hemolytic Activity | Reference |
| BF-30 | 30 | Potent, broad-spectrum | Lower (compared to some AMPs) plos.orgwikipedia.org | plos.orgwikipedia.orgwikipedia.org |
| BF-15 | 15 | Retains most activity of BF-30 | Significantly reduced |
Influence of Amino Acid Substitutions on Biological Activity (e.g., Cath-A, Cath-B, Cbf-K16)
Cath-A and Cath-B are examples of Cath-BF analogs designed with increased net positive charge to potentially enhance activity against methicillin-resistant Staphylococcus aureus (MRSA) citeab.comresearchgate.net. Studies have shown that Cath-A, with a higher net charge (+17), exhibits notable antimicrobial activity against MRSA strains citeab.com. This supports the principle that increasing positive charge can enhance the interaction with negatively charged bacterial membranes, leading to improved antimicrobial potency citeab.comresearchgate.net.
Cbf-K16 is a Cathelicidin-BF derivative where the lysine (B10760008) residue at position 16 has been mutated. This modification has been investigated for its effects on selective toxicity. Cbf-K16 has shown selective inhibition of non-small cell lung cancer cell proliferation in vitro with low toxicity to normal cells. It also demonstrates effective antimicrobial activity against drug-resistant Helicobacter pylori and NDM-1-carrying Escherichia coli. The mechanism involves membrane permeabilization and DNA binding.
Here is a table summarizing the effects of some amino acid substitutions:
| Peptide | Modification | Key Property Change | Observed Activity | Reference |
| Cath-A | Designed for increased positive charge | Increased net positive charge | Enhanced antimicrobial activity against MRSA | citeab.comresearchgate.net |
| Cath-B | Designed for increased positive charge | Increased net positive charge | Potential as novel antimicrobial compound against MRSA and multidrug-resistant bacteria | citeab.com |
| Cbf-K16 | Lysine substitution at position 16 | Modified sequence | Selective inhibition of cancer cells, antimicrobial against drug-resistant bacteria |
Physicochemical Determinants of Peptide Activity
The biological activity of Cath-BF and its derivatives is heavily influenced by their physicochemical properties, primarily net positive charge, hydrophobicity, and amphipathicity.
Role of Net Positive Charge in Bioactivity
A key characteristic of many antimicrobial peptides, including cathelicidins, is their net positive charge at physiological pH mybiosource.comuniroma2.itnih.gov. This positive charge facilitates electrostatic interactions with the negatively charged components of bacterial cell membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acids in Gram-positive bacteria researchgate.netmybiosource.comuniroma2.it. This initial attraction is crucial for the peptide's accumulation at the bacterial surface and subsequent membrane disruption or entry mybiosource.comuniroma2.it. Studies on Cath-BF derivatives like Cath-A have demonstrated that increasing the net positive charge can lead to enhanced antimicrobial activity citeab.com.
Impact of Hydrophobicity and Amphipathicity
Hydrophobicity and amphipathicity are critical for the interaction of antimicrobial peptides with the lipid bilayer of cell membranes uniroma2.itnovoprolabs.comnih.govnih.govnih.gov. Amphipathicity refers to the peptide's ability to adopt a structure with distinct hydrophobic and hydrophilic faces novoprolabs.comnih.govnih.gov. This allows the hydrophobic region to interact with the lipid core of the membrane while the hydrophilic, positively charged region interacts with the negatively charged headgroups and the aqueous environment uniroma2.itnovoprolabs.comnih.gov. This dual nature is essential for membrane insertion and disruption, a primary mechanism of action for many cathelicidins mybiosource.comuniroma2.itnih.gov. The balance between hydrophobicity and charge is crucial; excessive hydrophobicity can lead to increased toxicity against host cell membranes, while insufficient hydrophobicity may result in poor membrane interaction and reduced antimicrobial activity nih.gov.
Conformational Changes and Their Correlation with Structure-Activity Relationships
The biological activity of Cath-BF is closely linked to its ability to undergo conformational changes, particularly upon interacting with bacterial membranes or membrane-mimicking environments wikipedia.orgwikipedia.orgnovoprolabs.comnih.gov. In aqueous solutions, many cathelicidins exist in a relatively unstructured or random coil conformation novoprolabs.comnih.gov. However, in the presence of membranes or membrane mimetics like trifluoroethanol (TFE) or lipopolysaccharide (LPS), they often adopt an amphipathic alpha-helical structure wikipedia.orgwikipedia.orgnovoprolabs.comnih.govnih.gov.
This induced alpha-helical conformation is crucial for the peptide's ability to insert into and disrupt the lipid bilayer uniroma2.itnih.gov. The amphipathic nature of the helix, with hydrophobic residues aligned on one face and charged residues on the other, facilitates the interaction with the membrane interface novoprolabs.comnih.govnih.gov. Studies using techniques like circular dichroism (CD) spectroscopy have been instrumental in observing these conformational transitions and correlating the degree of alpha-helicity with antimicrobial potency and membrane interactions wikipedia.org. For instance, increased alpha-helical content has been associated with enhanced antimicrobial activity for some Cath-BF derivatives. The precise mechanism of membrane disruption can involve pore formation or a carpet-like mechanism, both of which are dependent on the peptide's ability to adopt and stabilize an appropriate conformation within the membrane environment mybiosource.comnih.gov.
Mechanistic Dissection of Cathelicidin Bf Biological Activities
Interactions with Microbial Membranes
A primary mechanism by which BF-CATH exerts its antimicrobial effect is through direct interaction with microbial membranes, leading to permeabilization and disruption. nih.govfrontiersin.org
Membrane Permeabilization and Disruption Mechanisms
This compound has been shown to cause bacterial membrane destruction, affecting both Gram-negative and Gram-positive bacteria. frontiersin.orgfrontiersin.org Studies using electron microscopy have revealed membrane rupture and leakage of intracellular content in bacteria treated with this compound. frontiersin.org This disruptive activity is a key step in causing bacterial cell death. frontiersin.org The peptide's interaction with the bacterial membrane can be rapid, leading to deformation and rupture within minutes to a couple of hours depending on the bacterial species. frontiersin.org
Pore Formation Models and Membrane Binding Affinity
The interaction of this compound with bacterial membranes can lead to the formation of pores. nih.govfrontiersin.orgasm.org While the precise model of pore formation by this compound may vary, cathelicidins, in general, are understood to utilize mechanisms such as the carpet model, barrel-stave model, and toroidal pore model to interact with bacterial membranes. frontiersin.org In the toroidal model, peptides can insert vertically into the lipid bilayer at higher concentrations, disrupting the membrane packing and leading to pore formation. nih.govfrontiersin.org This mechanism is shared among other alpha-helical cathelicidins. nih.govfrontiersin.org
This compound's potent activity is linked to its strong charge, which facilitates membrane neutralization at low peptide-to-lipid ratios and the selective recruitment of charged phospholipids (B1166683). nih.gov At higher concentrations, a change in peptide orientation can lead to membrane invagination and the formation of transient pores. nih.gov The ability of antimicrobial peptides to bind to model membranes can be examined using techniques like surface plasmon resonance (SPR) to assess binding affinity. nih.gov
Specificity of Interaction with Bacterial vs. Eukaryotic Cell Membranes
This compound demonstrates a degree of specificity in its interaction with bacterial membranes compared to eukaryotic cell membranes. nih.govasm.org This selectivity is crucial for its potential therapeutic application, minimizing damage to host cells. Bacterial cell membranes differ significantly from eukaryotic cell membranes. Bacterial membranes are primarily composed of phospholipids and proteins and lack cholesterol, which is present in animal cell membranes and contributes to their rigidity. pearson.com The negatively charged surface of bacterial membranes, due to the presence of anionic lipids, favors the initial electrostatic interaction with cationic antimicrobial peptides like this compound. nih.govnih.govfrontiersin.orgfrontiersin.org While cathelicidins' membrane interaction is not entirely selective for microbial cells and can cause some toxicity to host cells due to non-specific interactions with biological membranes, this compound has shown low toxicity against eukaryotic cells in some studies. frontiersin.orgasm.org
Intracellular Target Engagement and Interference with Microbial Processes
Beyond membrane disruption, this compound can also translocate across the microbial membrane to engage with intracellular targets, interfering with essential microbial processes. researchgate.netresearchgate.net
Inhibition of Nucleic Acid Synthesis
Some studies suggest that cathelicidins, including this compound, can interfere with nucleic acid synthesis in bacteria. researchgate.netresearchgate.net While membrane disruption is a primary mechanism, the ability to bind to DNA and prevent processes like gene expression has also been indicated for some cathelicidins and their analogs. researchgate.netmdpi.com Inhibition of DNA replication is a known mechanism of action for some antibiotics. nih.gov
Disruption of Protein Synthesis and Enzymatic Activities
This compound's intracellular targeting can also involve the disruption of protein synthesis and enzymatic activities essential for microbial survival. researchgate.netresearchgate.net Protein synthesis is a fundamental process in cells, involving the translation of mRNA into proteins by ribosomes. ebsco.com Interference with this process, such as by binding to ribosomal subunits, is a mechanism employed by some antibiotics. nih.govnih.gov While specific details for this compound's direct interaction with the protein synthesis machinery are less extensively documented in the provided sources compared to its membrane activity, the general mechanism of intracellular target engagement by cathelicidins supports this potential. researchgate.netresearchgate.net Additionally, disruption of enzymatic activities can impair crucial metabolic pathways in microorganisms. embopress.orgnih.govanimbiosci.orgbeilstein-journals.org
Immunomodulatory Mechanisms (Non-Clinical)
This compound demonstrates immunomodulatory activities that contribute to host defense beyond direct microbial killing. mdpi.comresearchgate.net These mechanisms are crucial in modulating the host immune response during infection and inflammation. researchgate.net
Activation of Innate Immune Cells and Pathways
Cathelicidins, including this compound, play a role in activating components of the innate immune system. The innate immune system provides immediate defenses against pathogens and involves various cells like macrophages, dendritic cells, and neutrophils, as well as non-cellular responses like inflammation and the complement system. khanacademy.orgmdpi.com Cathelicidins can influence innate immune cells through various mechanisms, such as chemoattractant properties or by inducing the release of chemokines. mdpi.com This can lead to the recruitment and activation of immune cells to the site of infection or inflammation. mdpi.comoup.com Studies have suggested that this compound can enhance phagocytosis by immune cells. mdpi.com
Regulation of Inflammatory Responses (e.g., TNF-α downregulation, NF-κB signaling)
This compound has been shown to regulate inflammatory responses, notably by influencing the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and modulating signaling pathways such as NF-κB. mdpi.comfrontiersin.orgresearchgate.net TNF-α is a key pro-inflammatory cytokine involved in systemic inflammation and the acute phase reaction, often activating the NF-κB pathway. openaccessjournals.comopenbiotechnologyjournal.com The NF-κB pathway plays a critical role in regulating the expression of inflammation-related genes. openaccessjournals.comfrontiersin.org
Enhancement of Neutrophil Extracellular Trap (NET) Formation
Neutrophil extracellular traps (NETs) are web-like structures composed of decondensed chromatin and antimicrobial proteins released by neutrophils to trap and neutralize pathogens. frontiersin.orggenome.jpnih.govmdpi.com This process, known as NETosis, is a crucial defense mechanism of the innate immune system. genome.jpnih.govmdpi.com this compound has been shown to enhance NETosis. mdpi.com This enhancement of NET formation by this compound contributes to its immunomodulatory activity and aids in host defense against invading microorganisms by facilitating their entrapment and killing. mdpi.comfrontiersin.orgnih.gov
Antibiofilm Mechanisms of Action
Biofilms are complex communities of microorganisms encased in a self-produced extracellular matrix, which provides increased resistance to antimicrobial agents and host immune responses. mdpi.comnih.govnih.gov this compound possesses mechanisms that interfere with biofilm formation and promote their inhibition. researchgate.net
Inhibition of Biofilm Formation and Adherence
This compound demonstrates the ability to inhibit the formation and adherence of bacterial biofilms. mdpi.com Biofilm formation begins with the reversible and irreversible attachment of planktonic cells to a surface, followed by the production of the extracellular polymeric substance (EPS) matrix. nih.govmdpi.com This matrix is essential for the structural integrity and resistance of the biofilm. mdpi.commdpi.com
Strategies to combat biofilms often target the initial adhesion phase or interfere with the production and structure of the EPS matrix. mdpi.comnih.gov While specific detailed mechanisms of how this compound inhibits biofilm formation were not extensively detailed in the search results, cathelicidins in general have been explored for their potential to prevent bacterial attachment and biofilm development on surfaces, such as medical devices. nih.gov The ability of this compound to reduce bacterial loads and colonization, as observed in infection models, suggests an impact on bacterial aggregation and adherence, key steps in biofilm development. mdpi.com Inhibition of adherence can be achieved by targeting bacterial appendages like fimbriae or interfering with the production of adhesive materials. nih.govonehealthjournal.org
Disruption and Eradication of Established Biofilms
Established biofilms represent a major challenge in treating infections due to the protective extracellular matrix and altered physiological state of the embedded microorganisms, leading to significantly increased resistance to antimicrobial agents compared to planktonic cells. nih.govfrontiersin.orgmdpi.com Research indicates that this compound and its modified versions possess the capacity to disrupt and eradicate these mature biofilm structures. ulisboa.ptnih.govresearchgate.netpnas.orgresearchgate.netnih.gov
Studies have shown that a modified cathelicidin-BF peptide, referred to as Cath-A, significantly removed established biofilms of Acinetobacter baumannii and Pseudomonas aeruginosa isolated from medical instruments. nih.govnih.gov At higher concentrations (≥17.6 µM), Cath-A was observed to destroy nearly all cells adhering to the biofilm. researchgate.net Further studies with synthetic antimicrobial peptides derived from cathelicidin-BF have also shown antibiofilm activity against P. aeruginosa and A. baumannii, with IC50 and IC90 values of 4 and 8 µM, respectively. researchgate.net
The mechanism by which this compound disrupts biofilms is thought to involve interactions with the bacterial cell membrane, a common mode of action for cathelicidins. researchgate.netmdpi.comfrontiersin.org These peptides, being cationic, interact with the negatively charged microbial cell surfaces, leading to membrane permeabilization or disruption. researchgate.netmdpi.comfrontiersin.org This can result in the efflux of intracellular content and cell death. mdpi.com Additionally, some AMPs, including cathelicidins, can target intracellular components after passing through the cell membrane, inhibiting essential biological processes like DNA, RNA, and protein synthesis. mdpi.com
While the precise mechanisms of this compound's antibiofilm activity are still under investigation, studies on other cathelicidins suggest various potential pathways. These can include inhibiting bacterial cell attachment, inducing motility gene expression, down-regulating the synthesis of the extracellular matrix components (such as polysaccharides, proteins, and extracellular DNA), and interfering with quorum sensing, a cell-to-cell communication system that regulates biofilm formation and maintenance. mdpi.commdpi.com Rapid bacterial killing ability is also a factor in reducing the biofilm population. mdpi.com
Research has also explored the efficacy of this compound against fungal biofilms, specifically Candida albicans. Cathelicidin-BF inhibited C. albicans biofilm formation, demonstrating promising results. researchgate.netfrontiersin.org Other studies on cathelicidin-derived peptides have shown activity against mature C. albicans biofilms, sometimes acting synergistically with conventional antifungal agents. frontiersin.org
The ability of this compound to significantly remove established biofilms highlights its potential as an alternative therapeutic agent, particularly against infections caused by antibiotic-resistant bacteria and fungi embedded in biofilms. nih.govnih.govfrontiersin.orgresearchgate.net
Illustrative Data (Based on Search Results):
While specific detailed data tables directly comparing this compound concentrations to percentage of established biofilm eradication across multiple studies were not consistently available in a format suitable for direct table generation from the search snippets, the following points summarize findings related to its efficacy:
A modified peptide (Cath-A) significantly removed established A. baumannii and P. aeruginosa biofilms. nih.govnih.gov
At concentrations ≥17.6 µM, Cath-A destroyed almost all cells in the biofilm. researchgate.net
Synthetic cathelicidin-BF derivatives showed IC50 and IC90 values of 4 and 8 µM against P. aeruginosa and A. baumannii biofilms. researchgate.net
Cathelicidin-BF inhibited C. albicans biofilm formation. researchgate.netfrontiersin.org
Pre Clinical Research Applications of Cathelicidin Bf Non Clinical Models
Antimicrobial Efficacy Against Pathogenic Microorganisms (In Vitro Studies)
Cathelicidin-BF exhibits potent, broad-spectrum antimicrobial activity by disrupting the integrity of microbial membranes. plos.org In vitro studies have consistently demonstrated its effectiveness against a wide array of clinically relevant, and often drug-resistant, bacteria and fungi. plos.orgnih.govnih.gov
Cathelicidin-BF has shown notable efficacy against Gram-positive bacteria, including challenging multidrug-resistant strains. A helical cathelicidin (B612621) from Bungarus fasciatus (BF) was reported to be effective against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 4.7 μg/ml. nih.gov Other related cathelicidins have also demonstrated potent activity against Methicillin-resistant S. aureus (MRSA). nih.govnih.gov The peptide's mechanism, which involves targeting the bacterial membrane, is considered a key factor in its ability to overcome common resistance mechanisms. plos.org
Table 1: In Vitro Activity of Cathelicidin-BF against Gram-Positive Bacteria
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 4.7 µg/mL |
Note: Data is compiled from in vitro studies. Values may vary based on specific strains and experimental conditions.
The peptide's potent activity extends to multidrug-resistant (MDR) Gram-negative bacteria, which are a significant cause of nosocomial infections. nih.govfrontiersin.org Research has highlighted Cathelicidin-BF's powerful effects on clinical isolates of Pseudomonas aeruginosa, Acinetobacter baumannii, and Klebsiella pneumoniae. nih.govfrontiersin.org One study documented its exceptional activity against 81 clinically relevant resistant bacterial isolates, showing MICs as low as 0.5 μM for carbapenem-resistant Acinetobacter baumannii and Escherichia coli. nih.gov This wide-ranging activity appears to be unaffected by existing resistance mechanisms or whether the bacteria is Gram-positive or Gram-negative. nih.gov
Table 2: In Vitro Activity of Cathelicidin-BF against Gram-Negative Bacteria
| Bacterial Strain | Resistance Profile | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Acinetobacter baumannii | Carbapenem-Resistant | As low as 0.5 µM nih.gov |
| Escherichia coli | Carbapenem-Resistant | As low as 0.5 µM nih.gov |
Note: Data is compiled from in vitro studies. Values may vary based on specific strains and experimental conditions.
In addition to its antibacterial properties, Cathelicidin-BF possesses broad-spectrum antifungal activity. nih.gov Studies have shown that cathelicidin peptides, as a class, are active against a variety of pathogenic yeasts and filamentous fungi. nih.govresearchgate.net They demonstrate efficacy against clinically relevant species such as Candida albicans and Cryptococcus neoformans, including strains that are resistant to conventional antifungal drugs. researchgate.net The mechanism of action is believed to be similar to its antibacterial effect, involving the disruption of the fungal cell membrane. researchgate.net
Antibiofilm Activity in Model Systems
Bacterial biofilms present a significant challenge in clinical settings due to their inherent resistance to conventional antibiotics. Cathelicidin peptides have demonstrated the ability to inhibit the formation of biofilms by pathogenic bacteria. For instance, studies on related cathelicidins have shown effective anti-biofilm activity against Staphylococcus aureus. nih.gov Cathelicidin-mimetic peptoids have shown excellent efficacy in preventing the formation of and detaching existing biofilms of both methicillin-susceptible S. aureus (MSSA) and MRSA at low micromolar concentrations. ruc.dked.ac.uk This suggests that Cathelicidin-BF may also interfere with the complex processes of biofilm development, representing a critical area of its preclinical evaluation.
Immunomodulatory Effects in Experimental Models (Non-Clinical)
Beyond its direct antimicrobial actions, Cathelicidin-BF exhibits significant immunomodulatory functions. plos.orgnih.gov Cathelicidins can influence the host's immune response, a characteristic that is crucial for resolving infections and controlling inflammation. frontiersin.org
Studies in murine models have demonstrated the anti-inflammatory properties of Cathelicidin-BF. plos.orgnih.gov In a mouse model of endotoxemia, pretreatment with Cathelicidin-BF was shown to protect the intestinal barrier from dysfunction induced by lipopolysaccharide (LPS). nih.gov The peptide reduced intestinal histological damage, decreased gut permeability, and downregulated the expression of the pro-inflammatory cytokine TNF-α through the NF-κB signaling pathway. nih.gov Furthermore, in a mouse model of skin inflammation induced by P. acnes, Cathelicidin-BF gel effectively inhibited ear swelling and granulomatous inflammation. plos.org This dual ability to both kill pathogens and modulate the host's inflammatory response underscores its therapeutic potential in preclinical models. plos.orgnih.gov
Impact on Bacterial Load and Colonization in Murine Infection Models
Pre-clinical research utilizing murine infection models has demonstrated the potential of Cathelicidin-BF (BF-CATH) in reducing bacterial load and colonization. In a murine skin colonization model, the topical application of a Cathelicidin-BF gel was evaluated for its efficacy against Propionibacterium acnes (P. acnes), a bacterium implicated in acne vulgaris. nih.govnih.gov The study revealed a significant reduction in the number of P. acnes in the ears of mice treated with the Cathelicidin-BF gel compared to those treated with a vehicle control. nih.gov Specifically, the number of P. acnes in the vehicle-treated ear was approximately 1700, whereas in the Cathelicidin-BF treated group, the count was reduced to about 470. nih.gov This demonstrates a substantial antimicrobial effect of Cathelicidin-BF in a topical application setting. nih.govnih.gov
The antimicrobial activity of Cathelicidin-BF is rapid, with studies showing it can kill all P. acnes in less than 160 minutes at its minimum inhibitory concentration. nih.gov This bactericidal action is believed to occur through the disruption of the microorganism's membrane. nih.govnih.gov Beyond its direct antimicrobial effects, Cathelicidin-BF has been noted to possess anti-inflammatory properties, which are beneficial in infection models. nih.govnih.gov
While specific data on bacterial load reduction for other pathogens in murine models treated directly with Cathelicidin-BF is limited in the provided research, the broader family of cathelicidins has shown importance in host defense. Studies on cathelicidin-deficient mice have revealed increased susceptibility to infections, highlighting the crucial role of these peptides in controlling bacterial colonization. nih.gov Cathelicidin-BF, derived from the snake venom of Bungarus fasciatus, is a potent member of this family with a broad spectrum of activity. nih.govmdpi.com
Table 1: Effect of Topical Cathelicidin-BF Gel on P. acnes Load in a Murine Ear Colonization Model
| Treatment Group | Mean Bacterial Load (Number of P. acnes) |
| Vehicle Control | ~1700 |
| Cathelicidin-BF | ~470 |
Novel Delivery Systems for Cathelicidin-BF in Research Contexts
The therapeutic potential of antimicrobial peptides like Cathelicidin-BF in research applications is closely linked to the development of effective delivery systems. These systems aim to protect the peptide from degradation, maintain its bioactivity, and provide controlled release.
Peptide Functionalization of Nanomaterials (e.g., Graphene Oxide)
The functionalization of nanomaterials with antimicrobial peptides is an emerging strategy to enhance their antimicrobial efficacy and stability. Graphene oxide, with its unique physicochemical properties, is a promising candidate for such applications. nih.gov While the functionalization of graphene oxide with other peptides has been explored to improve biocompatibility and cellular interactions, specific research detailing the functionalization of graphene oxide with Cathelicidin-BF is not extensively available in the current body of literature. nih.govchalcogen.ro The conjugation of other cathelicidins, such as chicken cathelicidin-2 (CATH-2), to graphene oxide has been proposed as a method to create highly effective antimicrobial materials. nih.gov This suggests a potential avenue for future research with Cathelicidin-BF to develop novel antimicrobial surfaces and drug delivery platforms.
Sustained Release Formulations for Research Applications
To overcome the challenges of peptide stability and to enable prolonged therapeutic action in research settings, sustained release formulations of Cathelicidin-BF have been developed. One such approach involves the encapsulation of Cathelicidin-BF-30, a 30-amino acid antimicrobial peptide from Bungarus fasciatus, into microspheres made of biodegradable polymers. mdpi.com
Advanced Analytical and Biophysical Characterization of Cathelicidin Bf
Spectroscopic Techniques for Structural Analysis
Spectroscopic methods provide valuable insights into the secondary and solution structures of Cathelicidin-BF.
Circular Dichroism (CD) Spectroscopy for Secondary Structure
Circular Dichroism (CD) spectroscopy is widely used to determine the secondary structure of peptides and proteins. For Cathelicidin-BF, CD spectroscopy has been employed to investigate its conformation in different environments.
In aqueous solutions (H₂O), the CD spectrum of Cathelicidin-BF typically shows a strong negative band around 200 nm, which is indicative of a random-coil conformation. plos.orgharvard.edu However, in the presence of membrane-mimetic environments, such as trifluoroethanol (TFE)/H₂O mixtures, the CD spectra exhibit double minima at approximately 208 nm and 222 nm. plos.orgharvard.edu These characteristic minima are indicative of a highly α-helical conformation. plos.orgharvard.edu Increasing concentrations of TFE lead to a gradual intensification of the signals at 208 and 222 nm, suggesting that the helicity of the peptide increases in more hydrophobic or membrane-mimetic environments. plos.orgharvard.edu This amphipathic α-helical conformation in membrane-mimetic environments is a common feature among many cathelicidins. plos.orgharvard.edu Studies have also shown that the secondary structure of BF-30 (Cathelicidin-BF) remains largely unchanged after being released from microspheres, as determined by far-UV CD spectra. nih.govplos.org
CD Spectroscopy Data for Cathelicidin-BF
| Environment | Observed CD Bands (nm) | Predominant Secondary Structure |
| H₂O | ~200 (negative) | Random-coil |
| TFE/H₂O Mixtures | ~208 (minima), ~222 (minima) | α-helical |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of molecules in solution. NMR spectroscopy has been used in conjunction with CD spectroscopy to investigate the secondary and solution structure of Cathelicidin-BF, particularly in membrane-mimetic environments. plos.orgharvard.edudoaj.orgplos.org
Studies utilizing 2D-NMR experiments in TFE/water mixtures have revealed that the α-helical segment in Cathelicidin-BF is continuous from Phe2 to Phe18. However, this helical extension is interrupted from Lys19 to Phe30, potentially due to the presence of a proline residue at position 21. ulisboa.pt This suggests that while a significant portion of the peptide adopts an α-helical structure in membrane-mimetic conditions, the C-terminal region may exhibit more flexibility. ulisboa.pt More recent NMR studies, including liquid and solid-state NMR spectroscopy, have been employed to define the structure, penetration depth, and orientation of Cathelicidin-BF in various membrane models, such as micelles, bicelles, oriented bilayers, and vesicles, to understand its molecular mode of action. nih.gov Some NMR studies indicate that Cathelicidin-BF can be unstructured in solution but becomes structured in the presence of membrane-mimicking environments like DPC micelles. researchgate.net
Mass Spectrometry (MS) for Peptide Identification and Purity
Mass Spectrometry (MS) is an essential analytical technique for determining the mass-to-charge ratio of ions, which allows for the identification and purity assessment of peptides like Cathelicidin-BF. Electrospray Ionization Mass Spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS) are commonly used for this purpose.
ESI mass spectrometry has been used to analyze the molecular mass and purity of purified Cathelicidin-BF. plos.orgharvard.edu Analysis of different charge states, such as [M+7H]⁷⁺, [M+6H]⁶⁺, [M+5H]⁵⁺, and [M+4H]⁴⁺, provides a molecular weight consistent with the predicted mass based on its amino acid sequence. plos.orgharvard.edu This confirms the identity and integrity of the purified peptide. plos.orgharvard.edu HPLC coupled with mass spectrometry is also a standard method for analyzing synthesized peptides to confirm their purity. nih.govplos.org MALDI-TOF mass spectrometry is also used to verify the purity and molecular mass of purified peptides. elifesciences.orgmdpi.com
Chromatographic Methods for Purification and Characterization
Chromatographic techniques are vital for the purification of Cathelicidin-BF from complex biological mixtures and for its subsequent characterization.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is a primary method for purifying Cathelicidin-BF. Cathelicidin-BF has been purified from snake venom using a multi-step chromatographic process that includes gel filtration chromatography, cation-exchange chromatography, and finally RP-HPLC. plos.orgharvard.edu RP-HPLC separates peptides based on their hydrophobicity, allowing for the isolation of the target peptide with high purity. plos.orgharvard.edu
HPLC is also used to analyze the purity of synthesized Cathelicidin-BF. nih.govplos.org The purity is typically confirmed to be higher than 95% or 98% using HPLC analysis. nih.govplos.org Specific HPLC methods involve using gradients of water and acetonitrile (B52724) containing a small percentage of trifluoroacetic acid (TFA) as the mobile phase, with UV detection at a wavelength like 220 nm. plos.orgmdpi.com
Microscopic and Imaging Techniques for Cellular Interactions
Microscopic and imaging techniques are employed to visualize the interactions of Cathelicidin-BF with cells and to understand its effects on cellular morphology.
Scanning Electron Microscopy (SEM) has been utilized to study the possible mechanisms of action of Cathelicidin-BF on bacteria. nih.gov Observations by SEM have shown that the surfaces of treated pathogens undergo obvious morphological changes compared to untreated controls, suggesting that the peptide exerts its action by disrupting the membranes of microorganisms. nih.gov
Transmission Electron Microscopy (TEM) has also been used to confirm changes in cellular and mitochondrial morphology in mammalian cells treated with Cathelicidin-BF mutants. spandidos-publications.com For example, TEM images have shown that certain Cathelicidin-BF mutants can induce drastic changes in cellular morphology, including condensed and almost ruptured membranes leading to leakage of intracellular contents, and swollen mitochondria. spandidos-publications.com These observations support the idea that the peptide can permeabilize cytoplasmic membranes. spandidos-publications.com
While the provided search results focus on the effects of Cathelicidin-BF on microbial and certain mammalian cells, microscopic techniques are broadly applicable to studying the interactions of antimicrobial peptides with various cell types and their impact on cellular structures.
Summary of Microscopic and Imaging Techniques Used for Cathelicidin-BF
| Technique | Application | Observed Effects (Examples) |
| Scanning Electron Microscopy (SEM) | Studying interactions with bacteria, morphological changes | Obvious morphological changes on pathogen surfaces, membrane disruption |
| Transmission Electron Microscopy (TEM) | Confirming changes in cellular and mitochondrial morphology | Condensed/ruptured membranes, leakage of contents, swollen mitochondria |
Data Table: Cathelicidin-BF Amino Acid Composition and Properties
| Property | Value | Source |
| Amino Acid Sequence | KFFRKLKKSVKKRAKEFFKKPRVIGVSIPF | Determined by Edman degradation and cDNA plos.orgharvard.edu |
| Number of Residues | 30 | plos.orgharvard.edu |
| Molecular Weight | 3637.5-3638.5 Da (observed by ESI-MS) | plos.orgharvard.edu |
| Predicted Molecular Weight | 3637.54 Da | nih.gov |
| Predicted pI | 11.79 | plos.orgharvard.edunih.gov |
| Composition | Lysine-rich, Phenylalanine-rich | plos.orgharvard.edu |
Electron Microscopy for Membrane Perturbation Studies
Electron microscopy, including both scanning electron microscopy (SEM) and transmission electron microscopy (TEM), has been utilized to visualize the morphological changes induced by BF-CATH on bacterial membranes. These studies provide visual evidence of membrane perturbation, a key mechanism by which antimicrobial peptides exert their effects ntu.edu.sg.
Research has shown that this compound can cause significant alterations to the surface of treated pathogens compared to untreated controls, suggesting membrane disruption as a mode of action nih.gov. For instance, SEM imaging of Propionibacterium acnes treated with this compound revealed membrane rupture and cell disruption within 30 minutes frontiersin.org. Similarly, TEM studies on Pseudomonas aeruginosa and Staphylococcus aureus exposed to BF-30 for two hours demonstrated partial membrane rupture and leakage of intracellular contents frontiersin.org.
Studies on a Lys16 mutant of cathelicidin-BF, Cbf-K16, also employed TEM to investigate its effect on the membrane integrity of cancer cells. When treated with Cbf-K16, human non-small cell lung carcinoma cells exhibited condensed and nearly ruptured membranes, leading to the leakage of intracellular contents spandidos-publications.comspandidos-publications.com. This suggests that membrane permeabilization is involved in the cytotoxic effect of this this compound derivative on cancer cells spandidos-publications.com.
The observed chaotic membrane morphology and cell debris in electron microscopy images further support the notion that the antimicrobial activity of this compound and its analogs can be based on cytoplasmic membrane permeability researchgate.net.
Fluorescence Microscopy for Peptide Localization
Fluorescence microscopy is a powerful tool for observing the localization of peptides within cells, providing insights into their initial binding sites and subsequent cellular uptake or translocation genscript.comneb.com. By labeling this compound with a fluorescent tag, researchers can track its distribution in target cells.
Studies using fluorescein (B123965) isothiocyanate (FITC)-tagged cathelicidin-BF have investigated its localization in bacteria nih.gov. Contrary to the expectation that the peptide would primarily localize at bacterial membranes, particularly at lower concentrations, FITC-tagged this compound was observed to pass through the bacterial membranes without causing immediate disruption nih.gov. Instead, it was found to localize at nuclear regions, indicated by its co-localization with DNA stained with Hoechst dye nih.gov. This suggests that at certain concentrations, this compound may exert its effects by targeting intracellular components like DNA or interfering with processes like transcription, in addition to or instead of solely causing membrane lysis frontiersin.orgresearchgate.net.
Fluorescence microscopy has also been used in studies of other antimicrobial peptides, including derivatives or related sequences to this compound, to understand their cellular interactions. For example, studies on a peptide derived from buforin I, which shares structural features important for this compound function, utilized confocal fluorescence microscopy to show its ability to translocate into bacterial cells nih.gov. Another study using confocal fluorescence microscopy investigated a hybrid peptide containing sequences from a translocating peptide (similar to the buforin I derivative) and a membrane-localizing peptide, demonstrating how combining these features influences the resulting peptide's localization nih.gov.
These fluorescence microscopy studies highlight the complex interactions of this compound with target cells, indicating that its mechanism of action may involve both membrane interactions and intracellular targeting, depending on factors such as peptide concentration and the type of target cell frontiersin.orgnih.govresearchgate.net.
Data Table: Electron Microscopy Findings on this compound and Analogs
| Peptide/Analog | Target Organism/Cell | Microscopy Technique | Observed Effect on Membrane | Reference |
| Cathelicidin-BF | Propionibacterium acnes | SEM | Membrane rupture, cell disruption | frontiersin.org |
| BF-30 | Pseudomonas aeruginosa, Staphylococcus aureus | TEM | Partial membrane rupture, intracellular content leakage | frontiersin.org |
| Cbf-K16 | H460 human non-small cell lung carcinoma cells | TEM | Condensed/ruptured membranes, leakage of intracellular contents | spandidos-publications.comspandidos-publications.com |
| BF-15 analog (B1) | Bacteria | Electron Microscopy | Chaotic membrane morphology, cell debris | researchgate.net |
Data Table: Fluorescence Microscopy Findings on this compound Localization
| Peptide/Analog | Fluorescent Label | Target Organism | Observed Localization at Low Concentrations | Co-localization Marker | Reference |
| Cathelicidin-BF | FITC | P. aeruginosa, A. baumannii | Nuclear regions | Hoechst (DNA) | nih.gov |
Computational and Theoretical Modeling of Cathelicidin Bf
Molecular Dynamics (MD) Simulations for Peptide Conformation and Dynamics
Molecular dynamics (MD) simulations are a key tool for investigating the conformational behavior and dynamics of BF-CATH, particularly in membrane-mimetic environments. These simulations help to define the peptide's structure, penetration depth, and orientation within various membrane models, including micelles, bicelles, oriented bilayers, and vesicles. scilit.comnih.gov Studies utilizing MD simulations have shown that this compound and related peptides adopt α-helical structures when interacting with bilayer phospholipids (B1166683). researchgate.net These interactions involve hydrogen bonds and electrostatic forces. researchgate.net MD simulations have also been used to study the mechanism of action of this compound derivatives, such as SAAP-148, revealing how they interact with bacterial-like membranes and stabilize their helical fold. researchgate.net This involves the peptide approaching the membrane by forming salt bridges between positively charged residues (lysine and arginine) and negatively charged lipid phosphate (B84403) groups. researchgate.net Simulations can demonstrate pathways for the passage of molecules, such as water, through channels potentially formed by peptides like the human cathelicidin (B612621) LL-37, which shares homology with this compound. researchgate.net
Computational Analysis of Peptide-Membrane Interactions
Computational analysis of peptide-membrane interactions is crucial for understanding how this compound exerts its effects. The potent activity of this compound is linked to its strong positive charge, which facilitates electrostatic interactions with the negatively charged bacterial cell surface. scilit.commdpi.com This initial electrostatic attraction is a critical driving force for the peptide's binding to the membrane. mdpi.com As the peptide concentration on the membrane increases, peptide-peptide or lipid-peptide complexes can form. mdpi.com Once a critical aggregation concentration is reached, AMPs like this compound can penetrate the hydrophobic core of the bilayer, leading to the formation of transmembrane pores. mdpi.com Computational studies explore various membrane-targeting mechanisms, including the carpet model, barrel-stave model, toroidal pore model, and aggregate channel models, to describe how AMPs disrupt bacterial membranes. mdpi.comresearchgate.net The amphipathic nature of this compound, with its distinct distribution of hydrophobic and hydrophilic amino acids, is directly related to its mode of action and ability to interact with the anionic membrane surface and form pores. mdpi.com Computational analysis helps to understand how factors like net charge, hydrophobicity, and amphipathicity modulate these peptide-membrane interactions. mdpi.com
De Novo Peptide Design and Optimization via Computational Methods
Computational methods, including de novo design approaches, are utilized for the creation and optimization of novel peptides based on or inspired by this compound. researchgate.netnih.govnih.govresearchgate.net De novo design involves creating new peptide sequences from scratch based on desired properties, often guided by principles learned from natural AMPs like this compound. nih.govnih.gov This can involve using machine learning techniques and database filtering technologies to identify promising sequences. nih.govresearchgate.net Optimization strategies for this compound analogs have included substitutions with natural or unnatural amino acids to enhance properties like stability, activity, and cellular selectivity. researchgate.netresearchgate.net For example, studies have designed this compound mutants with substitutions aimed at improving effectiveness against drug-resistant bacteria. researchgate.net Computational design can also involve strategies like hydrocarbon stapling to improve the helicity and protease stability of this compound derivatives, potentially leading to enhanced antitumor activity. frontiersin.org
Theoretical Studies on Electronic Properties and Interactions
Theoretical studies on the electronic properties and interactions of this compound contribute to understanding its behavior at a fundamental level. These studies can delve into the charge distribution, electrostatic potential, and other electronic features that govern the peptide's interactions with biological membranes and other molecules. The cationic nature of this compound, resulting from a high proportion of basic amino acids like lysine (B10760008) and arginine, is a key electronic property that drives its initial electrostatic attraction to negatively charged bacterial membranes. mdpi.commdpi.commdpi.com Theoretical calculations can quantify these charges and analyze how they influence the peptide's orientation and binding affinity. While specific detailed theoretical studies solely focused on the electronic properties of this compound were not extensively detailed in the search results, the importance of electronic interactions, particularly electrostatic forces, is consistently highlighted in the context of its membrane activity. scilit.commdpi.comlu.se Theoretical frameworks underpin the understanding of how the arrangement of charged and hydrophobic residues in the amphipathic structure of this compound facilitates membrane interaction and disruption. mdpi.comlu.se
Future Directions and Challenges in Cathelicidin Bf Research
Exploration of Novel Chemical Modifications and Derivatization Strategies
A significant challenge for peptide-based therapeutics like BF-CATH is their susceptibility to proteolytic degradation in vivo, which limits their bioavailability and half-life. mdpi.comcjnmcpu.com Chemical modifications and derivatization strategies are actively being explored to improve the stability and pharmacological properties of this compound. These strategies aim to increase resistance to proteases, enhance target specificity, and potentially improve membrane penetration or cellular uptake.
Approaches include modifications such as C-terminal amidation or N-terminal acylation, and the incorporation of D-amino acids or other unnatural residues to increase in vivo stability against proteolytic degradation. mdpi.com The introduction of lipid moieties of different lengths has also been studied in other cathelicidin (B612621) derivatives to optimize antibacterial activity and potentially improve pharmacokinetic properties. nih.gov For instance, studies on shortened analogues of porcine cathelicidin PMAP-36 have shown that specific amino acid substitutions and the introduction of helicogenic residues can increase α-helix content and maintain or improve antibacterial activity while reducing cytotoxicity and increasing resistance to proteases. nih.gov
Future research will likely involve rational design based on structural insights and computational modeling to identify optimal modification sites and types that enhance the desired properties of this compound without compromising its biological activity.
Advanced Biotechnological Approaches for Efficient and Cost-Effective Production
The high production cost of peptides, particularly through chemical synthesis, is a major hurdle for their widespread therapeutic use. mdpi.com Advanced biotechnological approaches are crucial for developing efficient and cost-effective methods for producing this compound on a large scale.
Recombinant expression systems offer a promising alternative to chemical synthesis. While bacterial systems like E. coli can be used, challenges include the production of endotoxins and the formation of inclusion bodies. mdpi.comresearchgate.net Strategies such as expressing fusion proteins or using intein systems in bacteria like E. coli or Bacillus subtilis are being investigated. mdpi.comresearchgate.net Bacillus subtilis expression systems utilizing SUMO technology have been successfully used to produce endotoxin-free recombinant this compound, although yields can still be a limitation. researchgate.net Eukaryotic expression systems like Pichia pastoris have also been explored for producing recombinant this compound with demonstrated antibacterial activity. frontiersin.orgnih.govfrontiersin.org
Future efforts will focus on optimizing these recombinant expression systems to achieve higher yields and purity, as well as exploring alternative platforms such as plant-based systems or cell lines, which might be more suitable for producing endotoxin-free peptides with proper folding and post-translational modifications. mdpi.com The development of scalable and economically viable production methods is essential for the clinical translation of this compound.
In-depth Elucidation of Immunomodulatory Signaling Pathways
Cathelicidins are known to influence various aspects of the host immune response, including the recruitment of immune cells, the production of chemokines and cytokines, and the modulation of cellular receptors such as Toll-like receptors (TLRs) and formyl peptide receptors. mdpi.comfrontiersin.orgnih.govuu.nlasm.org They can selectively enhance or diminish inflammation depending on the context. mdpi.comfrontiersin.orgnih.gov Research indicates that cathelicidins can modulate TLR activation and downstream signaling pathways, although the direct effects on complex intracellular pathways like autophagy warrant further study. uu.nl
Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding
A comprehensive understanding of this compound's mechanisms of action requires the integration of data from various "omics" disciplines, including genomics, transcriptomics, proteomics, and interactomics. nih.govresearchgate.net While studies have provided insights into this compound's interaction with bacterial membranes and potential intracellular targets, a global view of its effects on both pathogens and host cells is still evolving. nih.govacs.orgfrontiersin.org
Multi-omics approaches can provide a holistic picture of the molecular changes induced by this compound exposure in microbial populations and host tissues. Transcriptomic analysis can reveal changes in gene expression patterns related to resistance mechanisms in bacteria or immune responses in host cells. nih.gov Proteomics can identify altered protein profiles and potential protein targets of this compound. nih.gov Integrating these datasets can help unravel complex interactions and regulatory networks involved in this compound's activity and host response. nih.gov
Future research should leverage advanced multi-omics technologies and bioinformatics tools to generate and integrate large-scale datasets. This will facilitate the identification of novel targets, the understanding of resistance development mechanisms at a systems level, and the prediction of potential off-target effects in host cells. researchgate.net
Development of Predictive Computational Models for Peptide Efficacy and Selectivity
Computational modeling and machine learning are becoming increasingly valuable tools in peptide research, enabling the rapid screening, design, and refinement of potential peptide therapeutics. mdpi.comasm.org Developing predictive computational models for this compound efficacy and selectivity is a key future direction.
These models can be trained on existing data regarding this compound's structure-activity relationships, interactions with different membrane types (bacterial vs. mammalian), and biological activities. acs.orgasm.org By considering parameters such as peptide sequence, charge, hydrophobicity, and predicted secondary structure, computational models can help predict the antimicrobial potency, cytotoxicity, and target specificity of this compound and its modified analogues. nih.gov Advanced models can also incorporate data on peptide-membrane interactions and potential intracellular targets. acs.orgfrontiersin.org
Future efforts will involve developing more sophisticated computational models that can accurately predict the in vivo behavior and therapeutic potential of this compound and its derivatives. nih.gov This includes predicting pharmacokinetic properties, potential interactions with host molecules, and the likelihood of resistance development. Such models can significantly accelerate the design and optimization process, reducing the need for extensive experimental testing. asm.org
Investigation of Broader Non-Antimicrobial Biological Roles (excluding clinical applications)
While the antimicrobial properties of this compound have been a primary focus, research indicates that cathelicidins, in general, play broader biological roles beyond direct microbial killing. mdpi.comfrontiersin.orgfrontiersin.orgnih.gov Investigating these non-antimicrobial roles of this compound, excluding clinical applications, is an important area for future research to fully understand its physiological functions.
These roles can include involvement in wound healing, angiogenesis, cell differentiation, and modulation of various cellular processes. frontiersin.orgnih.gov For example, cathelicidins have been shown to promote barrier repair and influence the activity of immune cells involved in tissue remodeling. frontiersin.org Some studies suggest potential roles in regulating processes like platelet aggregation or influencing the tumor microenvironment, although these require further investigation. asm.orgresearchgate.net
Q & A
Q. What are the core mechanisms underlying BF-CATH's antimicrobial and anti-inflammatory activities?
Q. Which experimental models are most appropriate for studying this compound's therapeutic potential?
this compound has been validated in:
- In vivo models : Murine bacterial infections (S. aureus, Salmonella), LPS-induced endotoxemia, and melanoma xenografts .
- In vitro models : Human neutrophil assays for NETosis, cancer cell lines (e.g., murine melanoma B16F10), and bacterial co-cultures. Methodological considerations:
- Use immunocompetent mice for inflammation studies to capture immune modulation effects.
- Pair in vitro assays (e.g., MIC/MBC determinations) with in vivo validation to address translational gaps .
Advanced Research Questions
Q. How can structural modifications resolve contradictions in this compound's antitumor efficacy across species?
this compound shows strong activity in murine melanoma but limited effects on human tumor cell mitochondria. To address this:
- Rational design : Introduce residues enhancing human-specific targets (e.g., VEGF receptor binding) while retaining membrane permeability. Analogs like Cbf-K16 (with enhanced charge) improved activity against human lung cancer cells .
- Species-specific assays : Compare transcriptomic responses (RNA-seq) in murine vs. human cells to identify divergent pathways.
Structural Analogs Table :
Q. What methodologies optimize this compound's stability and delivery for in vivo applications?
- Encapsulation : Use PLGA microspheres or 4-arm-PEG-PLGA copolymers for sustained release (>15 days) while preserving peptide activity .
- Recombinant production : SUMO/intein fusion systems improve yield and reduce endotoxin contamination in bacterial expression .
- Pharmacokinetic profiling : Radiolabeled this compound with LC-MS/MS quantification to track biodistribution and half-life.
Q. How should researchers address discrepancies in this compound's activity across bacterial strains?
Contradictions in MIC values (e.g., Gram-negative vs. Gram-positive efficacy) may arise from membrane lipid composition differences. Strategies include:
Q. What multi-omics approaches elucidate this compound's immunomodulatory effects?
Integrate:
- Transcriptomics : RNA-seq of this compound-treated macrophages to identify NF-κB pathway genes.
- Proteomics : SILAC labeling to quantify cytokine secretion dynamics.
- Metabolomics : NMR-based profiling of inflammatory metabolites (e.g., arachidonic acid derivatives).
Example Workflow :
In vitro stimulation → RNA/protein extraction → Multi-omics integration → Pathway enrichment analysis
Methodological Guidance
Q. What statistical frameworks are suitable for analyzing this compound's dose-response data?
- Nonlinear regression : Fit dose-response curves using the Hill equation (GraphPad Prism).
- Mixed-effects models : Account for variability in animal studies (e.g., bacterial load reduction in mice) .
Q. How to design a study comparing this compound with conventional antibiotics?
- Comparative arms : Include standard antibiotics (e.g., vancomycin) and combination therapies.
- Endpoint selection : Use survival rates (Kaplan-Meier analysis) and bacterial clearance kinetics (CFU counts) .
Data Interpretation & Reporting
Q. How to present conflicting data on this compound's cytotoxicity in academic manuscripts?
Q. What ethical considerations apply to this compound's preclinical testing?
- Animal welfare : Adhere to ARRIVE guidelines for reporting in vivo studies.
- Biosafety : Use BSL-2 facilities for pathogenic bacterial strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
